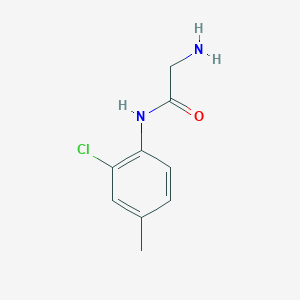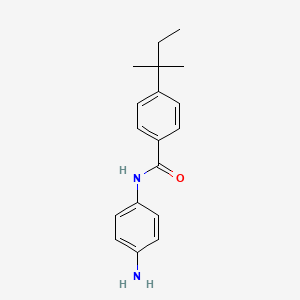
N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide, also known as N-(4-tert-butylphenyl)-4-aminobenzamide (4TBA) is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit various biological activities.
作用機序
The mechanism of action of N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is involved in DNA repair and its inhibition has been found to enhance the efficacy of chemotherapy and radiotherapy. Tankyrase is involved in the regulation of telomere length and its inhibition has been found to have anti-cancer effects.
Biochemical and Physiological Effects:
N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and scavenge free radicals. It has also been found to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide in lab experiments is its ability to selectively target certain enzymes such as PARP and tankyrase. This allows for the study of the specific effects of inhibiting these enzymes. However, one of the limitations is its potential toxicity and the need for careful dosing and monitoring.
将来の方向性
There are several future directions for the study of N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide. One direction is the development of more potent and selective inhibitors of PARP and tankyrase. Another direction is the study of its potential use as a diagnostic tool for various diseases. Additionally, the study of its potential use in combination with other therapies such as chemotherapy and radiotherapy is an area of interest. Finally, the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of ongoing research.
合成法
The synthesis of N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide can be achieved through a multi-step process. The first step involves the reaction of 4-tert-butylaniline with 4-nitrobenzoyl chloride in the presence of a base to form N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-tert-butylphenyl)-4-nitrobenzamide. The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst. The final product, N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide, is obtained by the reaction of the amine group with 4-fluorobenzoyl chloride in the presence of a base.
科学的研究の応用
N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as anticancer, anti-inflammatory, and antioxidant effects. It has also been studied for its potential use as a diagnostic tool for various diseases.
特性
IUPAC Name |
N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-4-18(2,3)14-7-5-13(6-8-14)17(21)20-16-11-9-15(19)10-12-16/h5-12H,4,19H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJQZWMWLFTZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(prop-2-enyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2901699.png)
![Methyl 5-(((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2901700.png)
![4-methoxy-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2901702.png)
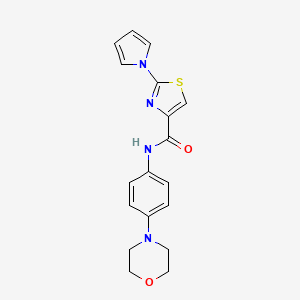
![7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2901706.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2901707.png)
![N-phenethyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2901708.png)
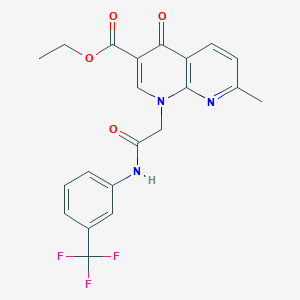
![Ethyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2901711.png)

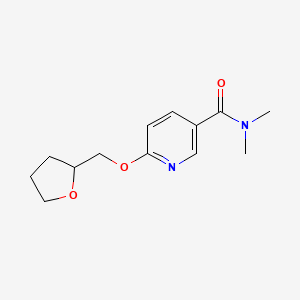

![5-Methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2901718.png)
